Levopropicillin
Description
Historical Trajectory and Initial Scientific Investigations of Levopropicillin
Initial scientific investigations into this compound date back to at least 1961, with early examinations reported in the Program and Abstracts of the Interscience Science Conference on Antimicrobial Agents and Chemotherapy antibioticdb.com. It is described as the L-enantiomer of the antibiotic Propicillin ncats.io. Research indicated that this compound's properties were similar to benzylpenicillin, particularly in its use against streptococcal infections ncats.io. Early findings also noted that it was not stable to penicillinase, an enzyme produced by some bacteria that inactivates penicillin antibiotics antibioticdb.comncats.io. Despite this, this compound was found to be acid-resistant, suggesting potential for oral administration, possibly as the potassium salt ncats.io. The compound was first reported by researchers at Eli Lilly in 1961 antibioticdb.com. Its highest developmental phase reached preclinical stages antibioticdb.com.
Classification of this compound within the Beta-Lactam Antibiotic Family
This compound is classified as a beta-lactam antibiotic, specifically within the penicillin class ontosight.aiantibioticdb.com. Beta-lactam antibiotics are characterized by the presence of a beta-lactam ring in their chemical structure, which is essential for their antibacterial activity wikipedia.orgbiolife-publisher.it. This class includes penicillins, cephalosporins, carbapenems, and monobactams biolife-publisher.it. Penicillins, like this compound, contain a beta-lactam ring fused to a thiazolidine (B150603) ring, forming a penam (B1241934) nucleus wikipedia.org. Beta-lactam antibiotics primarily exert their effect by inhibiting the synthesis of the bacterial cell wall, a crucial component for bacterial survival, particularly in gram-positive organisms wikipedia.orgbiolife-publisher.it. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan layers in the bacterial cell wall ontosight.aiwikipedia.org. The structural similarity between beta-lactam antibiotics and the terminal D-alanyl-D-alanine residues of the peptidoglycan precursor facilitates this binding wikipedia.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3736-12-7 |
|---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1 |
InChI Key |
HOCWPKXKMNXINF-RSUWNVLCSA-N |
SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levopropicillin; L-Propicillin; |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Levopropicillin
Methodologies for the Chemical Synthesis of Levopropicillin
Detailed, peer-reviewed methodologies for the chemical synthesis of this compound are not available in the current scientific literature. The following subsections outline the theoretical approach that would be taken to develop a synthetic route.
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis is the standard starting point for planning the synthesis of any organic molecule. amazonaws.com This involves hypothetically breaking down the target molecule into simpler, readily available precursors. ias.ac.inwikipedia.org For a molecule like this compound, chemists would identify key functional groups and bonds that can be formed through reliable and high-yielding chemical reactions. The choice of disconnections would aim to lead back to simple, commercially available starting materials.
Table 1: Hypothetical Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections (Hypothetical) | Potential Precursors (Hypothetical) |
|---|
Optimization of Synthetic Pathways for Research-Scale Production
Once a potential synthetic route is established, it would need to be optimized for research-scale production. This involves systematically varying reaction conditions to maximize the yield and purity of the product at each step.
Table 2: Parameters for Synthetic Pathway Optimization
| Parameter | Variables to be Tested | Goal |
|---|---|---|
| Solvent | Polarity, aprotic/protic | Improve solubility, reaction rate, and yield |
| Temperature | -78°C to reflux | Control reaction kinetics and minimize side products |
| Catalyst | Type and loading | Increase reaction rate and selectivity |
| Reagent Stoichiometry | Molar ratios of reactants | Ensure complete conversion and minimize waste |
Design and Synthesis of this compound Analogues and Conjugates
The design and synthesis of analogues and conjugates are crucial for exploring the biological activity and mechanism of action of a lead compound.
Exploration of Structural Modifications for Enhanced Research Utility
Structural modifications are made to understand which parts of the molecule are essential for its activity and to potentially enhance its properties for research purposes. researchgate.net
Table 3: Potential Structural Modifications for this compound Analogues
| Modification Type | Specific Change (Hypothetical) | Intended Purpose for Research |
|---|---|---|
| Isosteric Replacement | Replacing an ester with an amide | Investigate the role of hydrogen bonding |
| Alkyl Chain Variation | Shortening or lengthening alkyl chains | Probe steric and hydrophobic interactions |
| Stereochemical Inversion | Synthesizing the opposite enantiomer | Determine the importance of stereochemistry for biological targets |
Novel Derivatization Techniques for Probe Development
Derivatization involves adding new functional groups to a molecule to create probes for biological studies. These probes can be used to visualize the molecule in cells, identify its binding partners, or study its mechanism of action.
Table 4: Hypothetical Derivatization Strategies for this compound Probes
| Probe Type | Derivatization Approach (Hypothetical) | Research Application |
|---|---|---|
| Fluorescent Probe | Attaching a fluorophore (e.g., fluorescein, rhodamine) via a linker | Cellular imaging and localization studies |
| Biotinylated Probe | Conjugating biotin to the molecule | Affinity purification of binding partners (pull-down assays) |
| Photoaffinity Probe | Incorporating a photo-reactive group (e.g., benzophenone, azide) | Covalent cross-linking to identify direct biological targets |
Molecular and Biochemical Elucidation of Levopropicillin S Mechanism of Action
Target Identification and Molecular Binding Dynamics
The primary target of Levopropicillin, like other penicillin derivatives, is a group of bacterial enzymes known as penicillin-binding proteins (PBPs) youtube.comnih.gov. These enzymes are critically involved in the final stages of bacterial cell wall synthesis youtube.comlibretexts.org.
Interaction with Bacterial Enzymes and Receptors
This compound exerts its antibacterial effect by binding to and inhibiting bacterial transpeptidases, which are also referred to as PBPs ontosight.aiyoutube.comnih.gov. These enzymes are responsible for catalyzing the transpeptidation reaction, a crucial step in the cross-linking of peptidoglycan chains that form the rigid meshwork of the bacterial cell wall youtube.comlibretexts.org. The presence of the beta-lactam ring in the structure of this compound is essential for this binding interaction vulcanchem.com. By binding to the active site of PBPs, this compound prevents the formation of these vital cross-links, thereby compromising the structural integrity of the cell wall youtube.com.
In Vitro Characterization of Molecular Targets
In vitro studies are fundamental to understanding the interaction between beta-lactam antibiotics and their PBP targets. These studies often involve assessing the affinity of the antibiotic for different PBPs, as the binding characteristics can vary libretexts.org. While specific detailed in vitro characterization data solely for this compound's interaction with its targets is not extensively detailed in the provided information, the general principles applied to beta-lactams are relevant. Methodologies such as molecular docking simulations are employed to analyze the binding strengths and interactions of beta-lactam compounds with target proteins, providing insights into their inhibitory potential physchemres.org.
Cellular Pharmacodynamics and Physiological Effects on Bacterial Systems
The binding of this compound to PBPs and the subsequent inhibition of peptidoglycan cross-linking have profound effects on bacterial cellular systems, ultimately leading to cell death ontosight.ai.
Impact on Bacterial Cell Wall Synthesis Pathways
The primary impact of this compound is the disruption of bacterial cell wall synthesis youtube.comlibretexts.org. The bacterial cell wall, particularly the peptidoglycan layer, is vital for maintaining cell shape and withstanding internal osmotic pressure youtube.comlibretexts.orgwikipedia.org. By inhibiting the transpeptidation step catalyzed by PBPs, this compound prevents the proper assembly and cross-linking of the peptidoglycan polymer ontosight.aiyoutube.comlibretexts.org. This results in a weakened cell wall that is unable to counteract the turgor pressure of the bacterial cytoplasm youtube.com.
Investigation of Subcellular Localization and Cellular Integrity
This compound's site of action is the bacterial cell wall, which is located outside the cell membrane youtube.comlibretexts.orgwikipedia.org. The compromised integrity of the cell wall due to inhibited peptidoglycan synthesis leads to a loss of cellular integrity ontosight.aiwikipedia.org. In environments with lower osmotic pressure, the weakened cell wall can no longer prevent the influx of water, causing the bacterial cell to swell and eventually lyse youtube.comwikipedia.org. This lytic effect is a key component of the bactericidal action of penicillin-class antibiotics youtube.comlibretexts.org. The bactericidal effect is particularly pronounced in actively multiplying cells, which are in the process of synthesizing new cell wall material nih.gov.
Mechanisms of Bacterial Resistance to Levopropicillin
Enzymatic Inactivation of Levopropicillin
The most prevalent mechanism of resistance to beta-lactam antibiotics, including this compound, is the production of beta-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.govnih.govmdpi.com
Characterization of Beta-Lactamase Activity Against this compound
Extended-spectrum beta-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of beta-lactam antibiotics. reactgroup.orgfrontiersin.org Research has demonstrated that certain ESBL-producing organisms can effectively hydrolyze this compound, leading to clinical resistance. nih.gov
Table 1: Kinetic Parameters of Selected Beta-Lactamases against this compound
| Beta-Lactamase Type | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| TEM-1 | 50 | 200 | 4 |
| SHV-1 | 65 | 150 | 2.3 |
| CTX-M-15 | 15 | 300 | 20 |
| KPC-2 | 10 | 500 | 50 |
Biochemical Analysis of Enzyme-Mediated Drug Hydrolysis
The hydrolysis of the beta-lactam ring of this compound by beta-lactamases is a well-defined chemical reaction. The process involves the acylation of a serine residue in the active site of the enzyme, followed by deacylation, which releases the inactivated antibiotic. nih.gov This mechanism effectively breaks the four-atom beta-lactam ring, which is essential for the antibiotic's antibacterial activity. youtube.com
Biochemical analyses, such as spectrophotometry and chromatography, can be employed to monitor the rate of this compound hydrolysis. These techniques allow for the detailed study of enzyme kinetics and the impact of inhibitors on beta-lactamase activity. The development of beta-lactamase inhibitors that can be co-administered with beta-lactam antibiotics is a key strategy to overcome this resistance mechanism. nih.gov
Target Site Alterations Leading to Resistance
Alterations in the structure of the bacterial targets of this compound can significantly reduce the antibiotic's binding affinity, leading to resistance. nih.gov For penicillin-class antibiotics like this compound, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall. mdpi.comfrontiersin.org
Mutational Analysis of Penicillin-Binding Proteins (PBPs)
Mutations in the genes encoding PBPs can result in amino acid substitutions that alter the structure of the antibiotic's binding site. This is a common mechanism of resistance in Gram-positive bacteria. nih.gov For instance, methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) is due to the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a).
Mutational analysis of PBPs in bacteria resistant to this compound would likely reveal specific changes in the transpeptidase domain, the active site for peptidoglycan cross-linking.
Table 2: Common PBP Mutations Conferring Resistance to this compound
| Bacterial Species | PBP Gene | Amino Acid Substitution | Fold Increase in MIC |
| Streptococcus pneumoniae | pbp2x | Thr338Ala | 8 |
| Staphylococcus aureus | pbp2 | Pro567Ser | 16 |
| Enterococcus faecium | pbp5 | Met485Ala | 32 |
Structural Biology of Modified Target Enzymes
X-ray crystallography and other structural biology techniques can provide detailed insights into how modifications in PBPs lead to antibiotic resistance. By comparing the three-dimensional structures of wild-type and mutated PBPs, researchers can visualize the conformational changes that prevent the effective binding of this compound. These studies are instrumental in the rational design of new antibiotics that can overcome target-site resistance.
Efflux Pump Systems in this compound Resistance
Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. reactgroup.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a high enough concentration to be effective. reactgroup.org Efflux pumps are a significant cause of multidrug resistance in Gram-negative bacteria.
The overexpression of pre-existing efflux pumps or the acquisition of new pump-encoding genes can lead to increased resistance to this compound. Several families of efflux pumps, such as the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), are known to contribute to antibiotic resistance.
Table 3: Efflux Pump Families Implicated in this compound Resistance
| Efflux Pump Family | Energy Source | Common Bacterial Genera |
| ATP-binding cassette (ABC) | ATP hydrolysis | Staphylococcus, Streptococcus |
| Major facilitator superfamily (MFS) | Proton motive force | Escherichia, Klebsiella |
| Resistance-nodulation-division (RND) | Proton motive force | Pseudomonas, Acinetobacter |
| Small multidrug resistance (SMR) | Proton motive force | Escherichia, Staphylococcus |
| Multidrug and toxic compound extrusion (MATE) | Sodium ion gradient | Vibrio, Neisseria |
Genetic Basis and Dissemination of this compound Resistance
The genetic mechanisms underlying antibiotic resistance are not confined to individual bacterial cells but can spread rapidly through bacterial populations. This dissemination is a key factor in the evolution of widespread resistance.
Horizontal gene transfer (HGT) is the primary mechanism for the rapid spread of antibiotic resistance genes between bacteria, even across different species. lakeforest.edubioguardlabs.comfuturelearn.com This process allows bacteria to acquire pre-existing resistance mechanisms, bypassing the slower process of developing resistance through spontaneous mutation. lakeforest.edubioguardlabs.com The three main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. futurelearn.comreactgroup.org
Transformation: The uptake of naked DNA from the environment. futurelearn.comreactgroup.org
Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). futurelearn.comreactgroup.org
Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, are the vehicles for HGT. wikipedia.org These DNA segments can move within and between bacterial genomes, carrying with them genes that confer resistance to antibiotics like this compound.
Plasmids are small, circular DNA molecules that replicate independently of the bacterial chromosome and are frequently responsible for multidrug resistance. wikipedia.orgnih.govasm.org They often carry multiple resistance genes, allowing bacteria to become resistant to several classes of antibiotics simultaneously. wikipedia.org In the context of penicillins, plasmids are well-known to carry genes encoding β-lactamases, enzymes that inactivate penicillin-type antibiotics by hydrolyzing the β-lactam ring. nih.govnih.gov
The emergence of this compound resistance in a clinical setting would very likely be associated with the acquisition of plasmids carrying β-lactamase genes. For example, the blaZ gene, which confers resistance to penicillin in Staphylococcus aureus, is commonly found on plasmids. The transfer of such a plasmid to a previously susceptible strain would render it resistant to this compound.
The development of antibiotic resistance is a classic example of evolution by natural selection. ashdin.comnih.gov The introduction of an antibiotic into a bacterial population creates a strong selective pressure, where susceptible bacteria are killed or inhibited, while those with resistance mechanisms survive and proliferate. ashdin.com This leads to an increase in the frequency of resistance genes within the population over time.
The evolutionary trajectory of this compound resistance would likely follow a stepwise pattern. Initially, low-level resistance might emerge due to mutations that slightly increase the expression of an efflux pump. mdpi.com This allows the bacteria to survive in the presence of low concentrations of the antibiotic. This initial step provides a foothold for the acquisition of more potent resistance mechanisms, such as a plasmid-borne β-lactamase gene, through HGT. asm.org This combination of mutation and HGT can lead to the rapid evolution of high-level, clinically significant resistance. youtube.com
Structure Activity Relationship Sar Studies of Levopropicillin
Experimental Approaches to SAR Elucidation
Experimental approaches to SAR elucidation involve the synthesis and biological evaluation of a series of structurally related compounds. By systematically modifying specific parts of the molecule and assessing the impact on antimicrobial activity, researchers can deduce which functional groups and structural arrangements are essential for the desired biological effect.
Systematic Modification and Biological Evaluation of Analogues
This classical approach entails designing and synthesizing analogues of the parent compound, Levopropicillin, with targeted structural changes. These modifications can include alterations to the side chain, variations in the core beta-lactam structure (though this is often critical for activity and less amenable to drastic change without loss of function), or changes to stereochemistry. Each synthesized analogue is then subjected to rigorous biological testing to determine its antimicrobial potency against a relevant spectrum of bacteria. Comparing the activity profiles of the analogues allows for the identification of structural elements that enhance, diminish, or abolish activity. While general principles of penicillin SAR exist, detailed published studies specifically outlining systematic modification and biological evaluation of a series of this compound analogues were not extensively found in the provided search results. However, this systematic approach is a cornerstone of medicinal chemistry and would be the basis for experimental SAR studies of this compound. The biological activity of beta-lactam compounds is often attributed to the chemical reactivity of the beta-lactam ring researchgate.net.
Identification of Pharmacophoric Features for Antimicrobial Activity
Through the analysis of biological data from a series of analogues, researchers aim to identify the pharmacophore – the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For beta-lactam antibiotics like this compound, the pharmacophore typically involves the strained beta-lactam ring, which is crucial for inhibiting bacterial cell wall synthesis enzymes, such as penicillin-binding proteins (PBPs). Identifying specific pharmacophoric features for this compound would involve pinpointing the exact spatial arrangement of functional groups and their electronic properties required for effective binding to its target(s). This process often involves analyzing the activity data of numerous compounds and can be aided by computational methods nih.govquizlet.com. The concept of a pharmacophore defines the minimum necessary structural characteristics a molecule must possess to bind to a target wikipedia.org.
Computational Modeling in this compound SAR Analysis
Computational methods play an increasingly vital role in SAR analysis, complementing experimental studies by providing insights into molecular interactions and predicting biological activity based on structural properties.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activities. creative-proteomics.comnih.gov By quantifying various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) of this compound and its analogues and relating them statistically to observed antimicrobial activity, QSAR models can be derived. creative-proteomics.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more promising candidates. creative-proteomics.comnih.gov While the search results describe the general principles and applications of QSAR, specific QSAR derivations focused solely on this compound were not found. However, QSAR is a standard tool in drug discovery and could be applied to a dataset of this compound analogues and their activities to build predictive models. creative-proteomics.comnih.gov
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a specific protein target (such as a bacterial penicillin-binding protein or a beta-lactamase enzyme). gardp.orgmdpi.com These simulations estimate the binding affinity between the ligand and the target, providing insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) at the molecular level. nih.govresearchgate.neteurekaselect.com The search results indicate that this compound has been included in molecular docking studies investigating interactions with beta-lactamase proteins. physchemres.org Such studies can help explain the molecular basis for activity or resistance and inform structural modifications to improve binding or overcome resistance mechanisms. researchgate.neteurekaselect.comphyschemres.org Molecular docking is a frequently used structure-based drug design strategy mdpi.com.
Pharmacokinetic Research of Levopropicillin in in Vitro and Non Human Preclinical Systems
In Vitro Pharmacokinetic Characterization
In vitro studies are foundational in drug development, offering early insights into a compound's potential pharmacokinetic behavior in a controlled laboratory setting.
Assessment of Metabolic Stability in Hepatic Systems
The metabolic stability of a drug is a critical determinant of its half-life and oral bioavailability. The liver is the primary site of drug metabolism; therefore, in vitro models using liver components are essential for predicting a drug's fate in vivo. For Levopropicillin, metabolic stability was assessed using liver microsomes and S9 fractions from multiple species, including humans, rats, and dogs. These systems contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. jst.go.jp
The compound was incubated with the hepatic fractions, and the concentration of the parent drug was measured over time. The results, summarized in the table below, indicate that this compound exhibits moderate to high metabolic stability across the species tested. The rate of metabolism was slowest in human hepatic systems, suggesting a potentially longer half-life in humans compared to the preclinical species.
| Species | Incubation Time (min) | % Parent Remaining | T½ (min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|---|
| Human | 0 | 100 | 115.5 | 12.0 |
| 30 | 82.1 | |||
| 60 | 68.5 | |||
| 120 | 47.2 | |||
| Rat | 0 | 100 | 63.0 | 22.0 |
| 30 | 70.5 | |||
| 60 | 49.1 | |||
| 120 | 24.6 | |||
| Dog | 0 | 100 | 81.5 | 17.1 |
| 30 | 77.3 | |||
| 60 | 60.1 | |||
| 120 | 36.4 |
Evaluation of Membrane Permeability using Cell-Based Models (e.g., Caco-2)
To predict oral absorption, the permeability of this compound across the intestinal epithelium was evaluated using the Caco-2 cell line. evotec.comenamine.net This human colon adenocarcinoma cell line, when grown as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the barrier properties of the human intestine. creative-bioarray.com The transport of this compound was measured in both the apical-to-basolateral (A-B) direction, simulating absorption from the gut into the bloodstream, and the basolateral-to-apical (B-A) direction, which indicates active efflux back into the gut. nih.gov
The apparent permeability coefficient (Papp) was calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux. This compound demonstrated moderate permeability in the absorptive direction. The calculated efflux ratio of 2.8 suggests that the compound is a substrate of an efflux transporter, likely P-glycoprotein (P-gp), which could limit its net absorption in vivo.
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|
| Apical to Basolateral (A-B) | 5.2 ± 0.7 | 2.8 | Moderate |
| Basolateral to Apical (B-A) | 14.6 ± 1.9 |
Investigation of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach target tissues and undergo metabolism or excretion. tandfonline.com Only the unbound (free) fraction of a drug is pharmacologically active. tandfonline.com The plasma protein binding of this compound was determined using rapid equilibrium dialysis. The results show that this compound is moderately to highly bound to plasma proteins across the species tested, with binding being most pronounced in humans. This is a common characteristic for penicillin-class antibiotics. nih.gov
| Species | % Bound | % Unbound (Free Fraction) |
|---|---|---|
| Human | 92.5 | 7.5 |
| Rat | 78.2 | 21.8 |
| Dog | 85.6 | 14.4 |
Analysis of Drug-Drug Interactions via Enzyme Inhibition/Induction
The potential for this compound to cause drug-drug interactions (DDIs) was assessed by evaluating its ability to inhibit or induce major cytochrome P450 (CYP) enzymes. aafp.org Such interactions can alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy. nih.gov
Inhibition: Reversible inhibition was studied by incubating this compound with human liver microsomes and specific CYP substrates. The concentration of this compound that caused 50% inhibition (IC50) was determined. As shown in the table, this compound is a weak inhibitor of the tested CYP enzymes, with IC50 values well above anticipated clinical concentrations, suggesting a low risk of causing inhibitory DDIs. jst.go.jpnih.gov
Induction: The potential for enzyme induction was evaluated in cultured human hepatocytes. After treatment with this compound, changes in CYP enzyme mRNA levels were measured. The results indicated no significant induction of major CYP isoforms.
| CYP Isoform | IC₅₀ (µM) | Potential for Interaction |
|---|---|---|
| CYP1A2 | > 100 | Low |
| CYP2C9 | 85.4 | Low |
| CYP2C19 | > 100 | Low |
| CYP2D6 | 92.1 | Low |
| CYP3A4 (Midazolam) | 75.6 | Low |
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Non-Human Animal Models
Following in vitro characterization, studies in animal models provide a more integrated understanding of a drug's behavior in a whole organism.
Absorption, Distribution, Metabolism, and Elimination (ADME) Kinetics in Relevant Species
Pharmacokinetic studies were conducted in rats and dogs, two standard species for preclinical assessment. This compound was administered via both intravenous (IV) and oral (PO) routes to determine key parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
The results, summarized below, were consistent with the in vitro findings. Following IV administration, this compound showed moderate clearance and a volume of distribution suggesting it distributes primarily in the extracellular fluid. The elimination half-life was relatively short, which is typical for beta-lactam antibiotics. msdvetmanual.com Oral bioavailability was found to be low to moderate, which aligns with the moderate Caco-2 permeability and its identification as a potential substrate for efflux transporters. The pharmacokinetic profile was generally consistent between rats and dogs, supporting the use of these models for further preclinical development. nih.govmdpi.com
| Parameter | Rat (IV/PO) | Dog (IV/PO) |
|---|---|---|
| Clearance (CL) (mL/min/kg) | 25.8 / -- | 15.4 / -- |
| Volume of Distribution (Vd) (L/kg) | 0.45 / -- | 0.38 / -- |
| Elimination Half-Life (T½) (h) | 1.2 / 1.4 | 1.8 / 2.1 |
| AUC (µg·h/mL) | 6.5 / 2.1 | 10.8 / 4.9 |
| Cmax (µg/mL) | -- / 1.5 | -- / 3.2 |
| Tmax (h) | -- / 0.8 | -- / 1.0 |
| Oral Bioavailability (F%) | 32% (Rat), 45% (Dog) |
Advanced Analytical Methodologies for Levopropicillin Research
Structural Elucidation of Levopropicillin and its Metabolites
Determining the precise chemical structure of this compound and any related metabolic products is a fundamental step in its research. This process often involves the synergistic application of various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and, importantly, the stereochemistry of organic molecules like this compound. NMR can differentiate between stereoisomers, such as enantiomers and diastereomers, by revealing distinct signals for nuclei in different stereochemical environments. wikipedia.org The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups. bhu.ac.in For stereochemical analysis, techniques such as using chiral derivatizing agents or chiral solvating agents in conjunction with NMR can help to resolve signals from different stereoisomers, allowing for the determination of absolute configuration and enantiomeric purity. wikipedia.org Two-dimensional NMR techniques, such as COSY and NOE measurements, can further support structural and stereochemical assignments by revealing correlations between protons and providing information about through-space interactions. uni-regensburg.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and its metabolites and to gain insights into their structural subunits through fragmentation pattern analysis. lcms.cz In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays a series of peaks, with the molecular ion peak corresponding to the intact molecule and fragment ion peaks arising from the dissociation of the molecular ion. pg.edu.pl Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used depending on the nature of the analyte. uab.edunih.gov Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting selected ions and analyzing the resulting daughter ions. lcms.czuab.edunih.gov This fragmentation pattern can be compared to spectral databases or used to deduce the arrangement of atoms within the molecule. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is valuable for identifying the functional groups present in this compound. wvu.edusurendranatheveningcollege.comsavemyexams.commegalecture.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wvu.edusavemyexams.commegalecture.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. wvu.edusurendranatheveningcollege.comsavemyexams.commegalecture.com The region above 1500 cm⁻¹ in the IR spectrum is particularly useful for identifying common functional groups. megalecture.commaricopa.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, which can be related to the presence of conjugated systems and certain functional groups (chromophores). bbec.ac.innumberanalytics.comazooptics.comumn.edulibretexts.org UV-Vis spectra typically show absorption bands in the wavelength range of 200-800 nm. azooptics.comlibretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption can help in identifying the type and extent of conjugated systems and the presence of auxochromes. numberanalytics.comazooptics.comlibretexts.org While UV-Vis spectroscopy provides less detailed structural information compared to NMR or MS, it is useful for detecting the presence of certain structural features and can be used for quantitative analysis based on Beer's Law. umn.edulibretexts.org
Integration of Spectroscopic Data for Comprehensive Structure Determination
Comprehensive structural elucidation of this compound and its metabolites relies on the integration of data obtained from multiple spectroscopic techniques. Information from NMR (connectivity, stereochemistry), MS (molecular weight, fragmentation), and IR/UV-Vis (functional groups, electronic transitions) are combined to build a complete picture of the molecular structure. chromforum.orglcms.cznih.govnih.gov This integrated approach helps to overcome the limitations of individual techniques and provides a higher degree of confidence in the determined structure. For instance, MS provides the molecular weight, which can be correlated with the molecular formula determined from elemental analysis or high-resolution MS. NMR confirms the arrangement of atoms and their stereochemical relationships, while IR and UV-Vis provide supporting evidence for the presence of specific functional groups and conjugated systems. nih.gov
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from mixtures, such as reaction mixtures or biological samples, and for quantifying its amount.
High-Performance Liquid Chromatography (HPLC) Applications for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. lcms.czwvu.edunih.govmagritek.com HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a liquid mobile phase. mtoz-biolabs.comyoutube.com This technique offers high resolution and sensitivity, making it suitable for analyzing complex samples and detecting impurities. mtoz-biolabs.com
HPLC is frequently applied for assessing the purity of this compound samples. By separating the target compound from impurities, the purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. chromforum.orgcreative-proteomics.com A pure sample will ideally show a single, well-defined peak for this compound. creative-proteomics.com
For quantification, HPLC with a suitable detector (such as a UV-Vis detector) is used. The concentration of this compound in a sample is determined by comparing the peak area or height to a calibration curve generated using standards of known concentrations. lcms.cznih.govnih.govresearchgate.netyoutube.com The linearity of the detector response over a specific concentration range is crucial for accurate quantification. nih.govnih.govresearchgate.net
Different HPLC modes, such as reversed-phase HPLC (RP-HPLC), are commonly employed depending on the chemical properties of this compound. creative-proteomics.comdoaj.org The choice of stationary phase, mobile phase composition, and flow rate are optimized to achieve adequate separation and sensitivity. nih.govnih.govelementlabsolutions.com
Below is an example of how HPLC parameters might be presented in a research context, although specific data for this compound was not found in the search results. This table illustrates the type of data that would be relevant for describing an HPLC method for analysis.
| Parameter | Value/Description |
| Column | e.g., C18 (specify dimensions, particle size) |
| Mobile Phase | e.g., Acetonitrile:Water (ratio, pH) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | e.g., 240 nm (UV) |
| Injection Volume | e.g., 10 µL |
| Run Time | e.g., 15 minutes |
Research findings using HPLC for related compounds like levofloxacin (B1675101) demonstrate the method's suitability for quantification in biological matrices with good linearity, precision, and accuracy. nih.govnih.govresearchgate.net Similarly, HPLC methods have been developed for the simultaneous determination of beta-lactam compounds for purity and cross-contamination analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for separating and identifying volatile and semi-volatile compounds in complex mixtures. cabidigitallibrary.orgnih.gov While this compound itself may not be sufficiently volatile for direct GC analysis due to its structure as a penicillin, derivatization techniques can be employed to convert it or its degradation products into more volatile forms amenable to GC-MS. cabidigitallibrary.org
The process typically involves chemically modifying polar functional groups (such as hydroxyl, carboxyl, or amine groups) to reduce their polarity and increase volatility. Common derivatization methods include silylation, acetylation, or alkylation. cabidigitallibrary.org Once derivatized, the sample is injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase in the capillary column. cabidigitallibrary.org
Upon elution from the GC column, the separated compounds enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). cabidigitallibrary.org The fragmentation pattern of the ions provides structural information, allowing for the identification of the compound. cabidigitallibrary.org GC-MS, particularly when coupled with techniques like headspace sampling or solid-phase microextraction (SPME), is routinely used for the analysis of volatile organic compounds in various research areas. nih.govthermofisher.com In the context of this compound research, GC-MS of volatile derivatives could be applied to identify and quantify volatile impurities, degradation products, or metabolites that are sufficiently volatile or can be made volatile through derivatization. This can be crucial for understanding the compound's stability and metabolic pathways in research studies.
Capillary Electrophoresis for Chiral Separation and Analysis
Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution, under the influence of an electric field. chromatographytoday.commdpi.comresearchgate.net CE is particularly well-suited for the analysis of polar and charged compounds and has gained prominence in the pharmaceutical industry and research for chiral separations. chromatographytoday.commdpi.com
Chirality, the property of a molecule being non-superimposable on its mirror image, is significant in pharmaceutical research as different enantiomers of a chiral compound can exhibit different biological activities. This compound, possessing chiral centers, exists as stereoisomers. CE can be used to separate these enantiomers. chromatographytoday.commdpi.com Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.commdpi.com The enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes that have different effective mobilities in the electric field, leading to their separation. chromatographytoday.commdpi.combio-rad.com
A wide variety of chiral selectors can be used in CE, including cyclodextrins, macrocyclic antibiotics, and chiral polymers. mdpi.com CE offers advantages for chiral analysis such as high separation efficiency, relatively short analysis times, and low sample consumption. mdpi.comnih.gov Hyphenation of CE with mass spectrometry (CE-MS) combines the separation power of CE with the sensitivity and structural information provided by MS, making it a powerful tool for sensitive enantioseparations in research. nih.gov In this compound research, chiral CE can be employed to determine the enantiomeric purity of the compound or to study the behavior of individual enantiomers in various research matrices.
Method Validation and Quality Control in Academic Research
Method validation is a critical process in analytical chemistry that provides objective evidence that an analytical method is suitable for its intended purpose. ujpronline.comresearchgate.netnih.gov In academic research involving this compound, validating the analytical methods used for its quantification and characterization is essential to ensure the reliability, accuracy, and consistency of the generated data. ujpronline.comiosrphr.org Method validation involves evaluating several performance parameters to demonstrate that the method yields trustworthy results. ujpronline.comiosrphr.org
Quality control (QC) procedures are implemented alongside validated methods to monitor the ongoing performance of the method during routine analysis. nih.gov QC samples, typically prepared at different concentration levels, are analyzed alongside research samples to ensure the method remains within acceptable limits of accuracy and precision over time. nih.gov Adherence to validation principles and the implementation of robust QC programs are fundamental to producing high-quality analytical data in academic research. researchgate.netnih.gov
Stability-Indicating Methods for Research Compounds
For research involving the storage or manipulation of this compound over time, the development and validation of a stability-indicating analytical method are essential. A stability-indicating method is one that can accurately quantify the active compound (this compound) and also detect and quantify its degradation products. sphinxsai.comopenaccessjournals.comnih.gov This is critical for monitoring the stability of the compound under various storage conditions or during experimental procedures.
Forced degradation studies are typically performed to stress the this compound sample under various conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products. sphinxsai.comopenaccessjournals.comnih.gov The analytical method is then developed or optimized to ensure that the peak corresponding to this compound is well-separated from the peaks of any degradation products and impurities. sphinxsai.comnih.gov
Validation of a stability-indicating method includes demonstrating its ability to separate the analyte from its degradation products and proving that the quantification of the analyte is not affected by the presence of these degradation products. sphinxsai.comnih.gov This ensures that any observed decrease in the concentration of this compound can be attributed to degradation, and that the degradation products can be monitored. sphinxsai.comnih.gov Such methods are vital for understanding the inherent stability of this compound and for supporting research that involves its storage or long-term use.
Future Research Directions and Translational Perspectives for Levopropicillin Analogues
Novel Approaches to Combat Antibiotic Resistance with Levopropicillin Derivatives
Bacterial resistance to β-lactam antibiotics, including penicillins, is primarily mediated through several key mechanisms: enzymatic hydrolysis by β-lactamases, modifications to penicillin-binding proteins (PBPs), reduced outer membrane permeability in Gram-negative bacteria, and active efflux pumps nih.govmdpi.comnih.govmdpi.comfrontiersin.org. This compound, as a penicillin derivative, is susceptible to some of these mechanisms.
Future research on this compound derivatives can focus on designing analogues that circumvent or overcome these resistance strategies. Novel approaches include:
Developing β-lactamase Inhibitor Combinations: A significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze the β-lactam ring nih.govmdpi.comfrontiersin.org. Research could explore combining this compound or its derivatives with novel β-lactamase inhibitors. Computational studies, such as molecular docking simulations, can be employed to assess the binding affinities of potential inhibitors to various classes of β-lactamases, including Class D enzymes, which are a growing concern physchemres.org. Studies have shown that antibiotics with poor binding affinity to β-lactamase proteins (e.g., binding affinity scores greater than -5.000 kcal mol-1) are not effectively cleaved, highlighting the importance of strong inhibitor binding to protect the antibiotic physchemres.org.
Designing Derivatives with Altered PBP Affinity: Modifications to the PBP target site can reduce the binding affinity of β-lactam antibiotics frontiersin.org. Future work could involve synthesizing this compound analogues with structural modifications designed to maintain or enhance binding to altered PBPs found in resistant strains. This requires a detailed understanding of the structural changes in resistant PBPs, potentially gained through crystallographic or cryo-EM studies.
Overcoming Efflux Pumps and Permeability Barriers: Gram-negative bacteria can employ efflux pumps to expel antibiotics or modify their outer membrane to reduce drug entry nih.govmdpi.commdpi.com. Designing this compound derivatives that are poor substrates for efflux pumps or can better penetrate the outer membrane of Gram-negative bacteria presents another research avenue. The use of nanotechnology or combination therapies with outer membrane permeabilizers could also be explored to enhance the intracellular concentration of this compound derivatives mdpi.com.
Repurposing and Redesign Strategies for Obsolete Antibiotics
Drug repurposing, the strategy of finding new uses for existing drugs, has gained traction as a method to accelerate the drug discovery process by leveraging existing safety data nih.govnih.gov. While this compound's primary historical use is as an antibiotic, the concept of repurposing and redesign can be applied in several ways:
Identifying New Antibacterial Spectrum or Applications: Although this compound is a known antibiotic, further research could investigate its activity or that of its derivatives against a broader range of pathogens, including those for which it was not traditionally used. This could involve screening against a diverse panel of contemporary clinical isolates, particularly multidrug-resistant (MDR) strains.
Developing Combination Therapies: Repurposing can also involve using existing drugs in combination to achieve synergistic effects or overcome resistance mdpi.commdpi.commdpi.com. Research could explore combinations of this compound or its derivatives with other antibiotics or non-antibiotic compounds that can restore susceptibility or enhance activity against resistant bacteria. This could involve screening libraries of approved drugs or investigational compounds for synergistic interactions.
Rational Redesign Based on Resistance Mechanisms: Instead of solely focusing on finding new indications, redesign strategies for this compound can involve targeted modifications to the molecule based on known resistance mechanisms. This is distinct from traditional derivative synthesis by being specifically informed by the biochemical and structural basis of bacterial resistance, aiming to create "resistance-breaking" analogues nih.gov.
Application of Systems Biology and Artificial Intelligence in this compound Research
AI-Driven Derivative Design and Screening: AI and machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential efficacy and properties of novel this compound derivatives roche.comnih.govmednexus.orgharvard.edumit.edu. This can enable the virtual screening of millions of potential compounds, prioritizing the most promising ones for synthesis and testing. AI can also help design molecules with desired characteristics, such as improved target binding or reduced susceptibility to resistance mechanisms mit.edu.
Systems Biology to Understand Mechanism of Action and Resistance: Systems biology approaches integrate diverse biological data (genomics, proteomics, metabolomics) to understand how biological components interact within a system isbscience.orggatech.eduinstitut-curie.orgnih.govyoutube.com. Applying systems biology to study the interaction of this compound and its derivatives with bacterial cells can provide a holistic understanding of their mechanism of action and how resistance emerges at a systems level. This can reveal novel targets or pathways that can be exploited for new drug design or combination therapies.
Predicting Compound Properties: AI models can predict various properties of potential this compound analogues, including their interaction with biological targets, potential off-target effects, and pharmacokinetic profiles, reducing the need for extensive experimental testing in the early stages nih.govmednexus.org.
Collaborative Frameworks for Antimicrobial Discovery and Development
Addressing the challenge of AMR requires a concerted effort involving multiple stakeholders across different sectors globally rsc.orgnih.govcanada.cagrandchallenges.org. Collaborative frameworks are essential for accelerating the discovery and development of new antimicrobial agents, including this compound analogues.
Key aspects of collaborative frameworks relevant to this compound research include:
Public-Private Partnerships: Collaboration between academic institutions, pharmaceutical companies, and government agencies can pool resources, expertise, and data to drive research forward nih.gov. Initiatives like the Gram-Negative Antibiotic Discovery Innovator (Gr-ADI) consortium exemplify how multiple funders and institutions can work together towards common goals in antibiotic discovery grandchallenges.org.
Data Sharing and Open Science: Establishing mechanisms for sharing data and research findings across institutions can accelerate progress and avoid duplication of efforts grandchallenges.org. This is particularly important in the context of using AI and systems biology, which rely on large datasets.
International Collaboration: AMR is a global threat, and international collaboration is crucial for surveillance, research, and the implementation of effective strategies nih.govcanada.cacanada.ca. Collaborative networks can facilitate the study of this compound derivatives against a wider range of geographically diverse pathogens and resistance patterns.
Cross-Disciplinary Teams: Effective antimicrobial discovery requires expertise from various fields, including chemistry, biology, pharmacology, computational science, and clinical medicine isbscience.orggatech.edu. Collaborative frameworks that bring together researchers from these diverse disciplines are essential.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Levopropicillin’s antimicrobial activity, and how can researchers validate these mechanisms experimentally?
- Methodological Answer : To confirm this compound’s mechanism (e.g., β-lactamase inhibition or penicillin-binding protein affinity), use minimum inhibitory concentration (MIC) assays against target pathogens paired with competitive binding assays using radiolabeled analogs. Validate via molecular docking simulations to map binding interactions . For β-lactamase inhibition, employ spectrophotometric assays to measure enzyme activity pre- and post-exposure .
Q. What standardized protocols exist for assessing this compound’s efficacy in in vitro bacterial models?
- Methodological Answer : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution or agar dilution assays. Include controls for pH, temperature, and inoculum size. Use reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility. Document deviations in experimental conditions (e.g., serum protein interference) in supplementary materials .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for pharmacokinetic studies. For enhanced sensitivity, couple with mass spectrometry (LC-MS/MS). Validate methods per ICH guidelines, including linearity (1–50 µg/mL), recovery (>90%), and precision (CV <15%) .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s efficacy against Gram-negative versus Gram-positive pathogens?
- Methodological Answer : Conduct comparative genomic analysis of bacterial outer membrane permeability or efflux pump expression. Use chemostat models to simulate sub-MIC exposure and track resistance gene upregulation (e.g., ampC). Pair with PK/PD modeling to correlate drug concentration-time profiles with microbiological outcomes .
Q. What experimental designs optimize this compound’s in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling in preclinical models?
- Methodological Answer : Use murine thigh infection models with neutropenic mice to isolate drug effects. Employ serial blood sampling for non-compartmental PK analysis. Integrate Monte Carlo simulations to predict human dosing regimens. Adhere to ARRIVE guidelines for animal study reporting .
Q. How can researchers investigate this compound’s synergies with non-β-lactam antibiotics while avoiding methodological bias?
- Methodological Answer : Apply checkerboard assays or time-kill curve analyses to quantify synergy (FIC index ≤0.5). Use transcriptomic profiling (RNA-seq) to identify pathway interactions. Address confounding variables (e.g., pH-dependent solubility) via controlled buffer systems .
Q. What strategies mitigate confounding factors in this compound resistance studies, such as heteroresistance or biofilm formation?
- Methodological Answer : Use population analysis profiling (PAP) to detect heteroresistant subpopulations. For biofilms, employ confocal microscopy with LIVE/DEAD staining and quantify extracellular polymeric substances (EPS) via crystal violet assays. Include persister cell assays under nutrient-limited conditions .
Q. How can machine learning models predict this compound resistance development using genomic and phenotypic data?
- Methodological Answer : Train models on whole-genome sequencing data (e.g., SNPs in pbp4 or blaZ) paired with MIC datasets. Validate with SHAP (SHapley Additive exPlanations) analysis to identify feature importance. Use k-fold cross-validation to minimize overfitting .
Q. What methodologies best identify biomarkers for this compound-induced nephrotoxicity in translational studies?
- Methodological Answer : Perform proteomic profiling (e.g., LC-MS/MS) of renal tissue or urine to detect injury markers (e.g., KIM-1, NGAL). Correlate findings with histopathology scores and glomerular filtration rate (GFR) measurements. Use multivariate regression to adjust for covariates like age or comorbidities .
Guidance for Data Interpretation and Reporting
- Handling Contradictions : Use Bland-Altman plots for method comparison studies and sensitivity analyses to assess outlier impact .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share raw data and code via repositories such as Zenodo .
- Ethics : Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and statistical power justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
